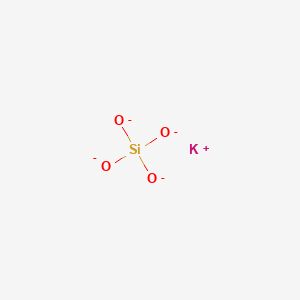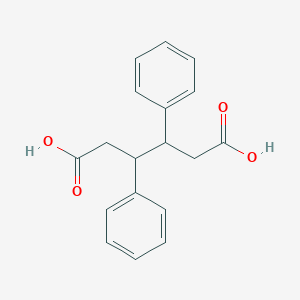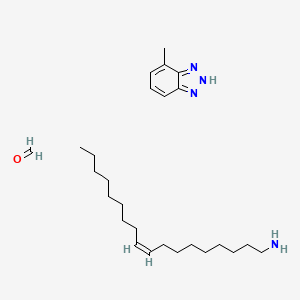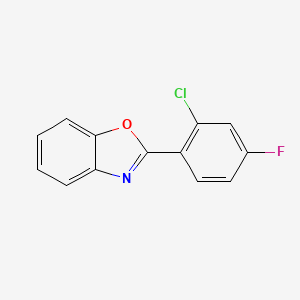
Potassium;silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium silicate is a family of inorganic compounds with the general formula K₂SiO₃. It is commonly found in the form of white solids or colorless solutions. Potassium silicate is known for its high alkalinity and is often referred to as “liquid glass” or “waterglass” due to its glass-like properties when dissolved in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium silicate can be synthesized in the laboratory by treating silica (SiO₂) with potassium hydroxide (KOH). The reaction is as follows:
SiO2+2KOH→K2SiO3+H2O
This reaction produces potassium silicate and water. The resulting solution is highly alkaline .
Industrial Production Methods
Industrial production of potassium silicate typically involves the fusion process, where potassium carbonate (K₂CO₃) is heated with pure silica sand at high temperatures. This reaction yields potassium silicate and carbon dioxide:
K2CO3+SiO2→K2SiO3+CO2
This method is widely used due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Potassium silicate undergoes various chemical reactions, including:
Acid-Base Reactions: When exposed to acids, potassium silicate reacts to form silica and the corresponding potassium salts.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium silicate, resulting in the formation of silica and potassium salts.
Alkaline Conditions: Potassium silicate solutions are highly alkaline, with pH values ranging from 10 to 12.
Major Products Formed
Silica (SiO₂): Formed when potassium silicate reacts with acids.
Potassium Salts: Such as potassium chloride (KCl) or potassium sulfate (K₂SO₄), depending on the acid used.
Aplicaciones Científicas De Investigación
Chemistry
Potassium silicate is used as a corrosion inhibitor and adhesion promoter in coatings and paints. It is also employed in the production of welding rods and as a binder in cement and other construction materials .
Biology
In horticulture, potassium silicate is used as a soluble source of potassium and silica. It strengthens plant tissues, making them more resistant to diseases, pests, and environmental stress .
Medicine
Industry
Potassium silicate is used in industrial cleaning agents due to its alkaline properties, which effectively remove oil and grease. It is also used in the fabrication of welding rods and cosmetics .
Mecanismo De Acción
Potassium silicate exerts its effects through the solubilization of potassium and silicate ions. In plants, it enhances growth and resistance by strengthening cell walls and improving nutrient uptake. In industrial applications, its high alkalinity and binding properties make it effective in corrosion inhibition and adhesion promotion .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Silicate (Na₂SiO₃):
Colloidal Silica (SiO₂): A stable dispersion of ultrafine silica particles in a liquid medium, used primarily as a binder and stabilizer in concrete.
Uniqueness
Potassium silicate is unique due to its high potassium content, which makes it particularly valuable in applications requiring potassium supplementation, such as in agriculture and horticulture. Its high alkalinity also distinguishes it from other silicates, making it suitable for specific industrial applications .
Propiedades
Fórmula molecular |
KO4Si-3 |
|---|---|
Peso molecular |
131.18 g/mol |
Nombre IUPAC |
potassium;silicate |
InChI |
InChI=1S/K.O4Si/c;1-5(2,3)4/q+1;-4 |
Clave InChI |
JCSOSACSVNVKRO-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)


![1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13782719.png)



![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)


